molecular formula C9H4N2O2 B1628123 2,3-Dioxoindoline-7-carbonitrile CAS No. 925211-08-1

2,3-Dioxoindoline-7-carbonitrile

Cat. No. B1628123
CAS RN: 925211-08-1
M. Wt: 172.14 g/mol
InChI Key: AWSOJTKFTDURRW-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-7-carbonitrile is a chemical compound with the molecular formula C9H4N2O2 . It has an average mass of 172.140 Da and a monoisotopic mass of 172.027283 Da .


Synthesis Analysis

Isatin derivatives, such as 2,3-Dioxoindoline-7-carbonitrile, are synthesized using two common methods: Sandmeyer’s and Stolle process . A convenient method has been developed for the conversion of Indoles into Isatins and some heterocyclic derivative were synthesized such as 5- nitro-1H-indole-2,3-dione, 2-methylquinoline-4-carboxylic acid which may be used as raw material for drug synthesis .


Molecular Structure Analysis

The molecular structure of 2,3-Dioxoindoline-7-carbonitrile is characterized by a linear shape due to the sp hybridization of the carbon and nitrogen atoms in the nitrile group .


Chemical Reactions Analysis

The isatin moiety in 2,3-Dioxoindoline-7-carbonitrile shows important chemical reactions such as oxidation, ring expansion, Friedel-Crafts reaction, and aldol condensation . The general process utilizes the effective method for synthesis of Isatin from Indole is bromination and oxidation with an N-bromosuccinimide-dimethyl sulfoxide reagent .


Physical And Chemical Properties Analysis

2,3-Dioxoindoline-7-carbonitrile has a molecular formula of C9H4N2O2 . It has an average mass of 172.140 Da and a monoisotopic mass of 172.027283 Da .

Scientific Research Applications

Photorearrangement Studies

The compound 2,3-Dioxoindoline-7-carbonitrile has been studied in the context of unusual photorearrangements. Research shows that specific 2-oxoindeno derivatives, when irradiated in protic solvents with light at 254 nm, induce a 1,3-carbalkoxy shift, leading to distinctive products based on the steric arrangement of substituents at certain carbon atoms. This indicates the potential use of 2,3-Dioxoindoline-7-carbonitrile in studying photoreactivity and the mechanisms of photorearrangement in organic compounds (Pfoertner et al., 1993).

Corrosion Inhibition

Quinoline derivatives, similar in structure to 2,3-Dioxoindoline-7-carbonitrile, have been computationally studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to assess adsorption and inhibition properties, which could be extrapolated to similar compounds like 2,3-Dioxoindoline-7-carbonitrile (Erdoğan et al., 2017).

Progesterone Receptor Modulation

Research into progesterone receptor modulators has included derivatives of 2-oxoindoline, a compound related to 2,3-Dioxoindoline-7-carbonitrile. These studies are important for developing new agents for applications in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).

Antimicrobial Activity

Some derivatives of 2,3-Dioxoindoline-7-carbonitrile have been explored for their antimicrobial properties. Research has shown that certain substituted quinoline derivatives exhibit antimicrobial activities, which can be relevant for drug discovery and development (El-Gamal et al., 2018).

Synthesis of Complex Molecules

Compounds like 2,3-Dioxoindoline-7-carbonitrile are also used in the synthesis of complex molecules. Novel methodologies have been developed for synthesizing multifunctional compounds with high enantioselectivity, which is crucial in pharmaceutical research and development (Chen et al., 2020).

Catalytic Reactions

2,3-Dioxoindoline-7-carbonitrile and its derivatives have been used in catalytic reactions. Research shows that using specific catalysts can lead to the efficient synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, highlighting the compound's utility in catalysis and organic synthesis (Chen et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2,3-Dioxoindoline-7-carbonitrile was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

2,3-dioxo-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)11-9(13)8(6)12/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSOJTKFTDURRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602613
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dioxoindoline-7-carbonitrile

CAS RN

925211-08-1
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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